Cas no 153195-41-6 (5-(2,5-dioxopyrrolidin-1-yl)pentanoic acid)

5-(2,5-dioxopyrrolidin-1-yl)pentanoic acid 化学的及び物理的性質
名前と識別子
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- 5-(2,5-DIOXOPYRROLIDIN-1-YL)PENTANOIC ACID
- 2,5-Dioxo-1-pyrrolidinepentanoic acid
- 5-(2,5-dioxopyrrolidin-1-yl)pentanoic acid
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- MDL: MFCD08277390
- インチ: 1S/C9H13NO4/c11-7-4-5-8(12)10(7)6-2-1-3-9(13)14/h1-6H2,(H,13,14)
- InChIKey: YSVHVEDBGWJYSI-UHFFFAOYSA-N
- ほほえんだ: N1(CCCCC(O)=O)C(=O)CCC1=O
5-(2,5-dioxopyrrolidin-1-yl)pentanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-899913-5.0g |
5-(2,5-dioxopyrrolidin-1-yl)pentanoic acid |
153195-41-6 | 95.0% | 5.0g |
$2262.0 | 2025-03-21 | |
Enamine | EN300-899913-0.1g |
5-(2,5-dioxopyrrolidin-1-yl)pentanoic acid |
153195-41-6 | 95.0% | 0.1g |
$189.0 | 2025-03-21 | |
Enamine | EN300-899913-0.05g |
5-(2,5-dioxopyrrolidin-1-yl)pentanoic acid |
153195-41-6 | 95.0% | 0.05g |
$127.0 | 2025-03-21 | |
Enamine | EN300-899913-2.5g |
5-(2,5-dioxopyrrolidin-1-yl)pentanoic acid |
153195-41-6 | 95.0% | 2.5g |
$1144.0 | 2025-03-21 | |
Enamine | EN300-899913-0.25g |
5-(2,5-dioxopyrrolidin-1-yl)pentanoic acid |
153195-41-6 | 95.0% | 0.25g |
$270.0 | 2025-03-21 | |
1PlusChem | 1P01DW0P-50mg |
5-(2,5-dioxopyrrolidin-1-yl)pentanoic acid |
153195-41-6 | 95% | 50mg |
$213.00 | 2024-06-20 | |
1PlusChem | 1P01DW0P-500mg |
5-(2,5-dioxopyrrolidin-1-yl)pentanoic acid |
153195-41-6 | 95% | 500mg |
$588.00 | 2024-06-20 | |
1PlusChem | 1P01DW0P-5g |
5-(2,5-dioxopyrrolidin-1-yl)pentanoic acid |
153195-41-6 | 95% | 5g |
$2858.00 | 2024-06-20 | |
Enamine | EN300-899913-1g |
5-(2,5-dioxopyrrolidin-1-yl)pentanoic acid |
153195-41-6 | 95% | 1g |
$545.0 | 2023-09-01 | |
Enamine | EN300-899913-0.5g |
5-(2,5-dioxopyrrolidin-1-yl)pentanoic acid |
153195-41-6 | 95.0% | 0.5g |
$425.0 | 2025-03-21 |
5-(2,5-dioxopyrrolidin-1-yl)pentanoic acid 関連文献
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
5-(2,5-dioxopyrrolidin-1-yl)pentanoic acidに関する追加情報
5-(2,5-Dioxopyrrolidin-1-yl)pentanoic Acid: A Comprehensive Overview
5-(2,5-Dioxopyrrolidin-1-yl)pentanoic acid (CAS No. 153195-41-6) is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pentanoic acid backbone and a 2,5-dioxopyrrolidine ring. The dioxopyrrolidine moiety is a five-membered ring containing two oxygen atoms and a nitrogen atom, making it a heterocyclic structure with potential applications in drug design and synthesis.
The synthesis of 5-(2,5-dioxopyrrolidin-1-yl)pentanoic acid involves a series of well-established organic reactions. The starting material typically includes a suitable amino alcohol, which undergoes cyclization to form the dioxopyrrolidine ring. Subsequent functionalization of the side chain leads to the formation of the pentanoic acid group. This compound has been studied for its potential as an intermediate in the synthesis of more complex molecules, particularly in the development of bioactive compounds.
Recent studies have highlighted the importance of dioxopyrrolidine-containing compounds in medicinal chemistry. These structures are known to exhibit interesting pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that analogs of 5-(2,5-dioxopyrrolidin-1-yl)pentanoic acid could inhibit specific enzymes involved in inflammatory pathways, suggesting their potential as therapeutic agents.
In addition to its role in drug discovery, 5-(2,5-dioxopyrrolidin-1-yl)pentanoic acid has also been explored for its applications in materials science. The compound's ability to form stable amide bonds makes it a valuable building block in the synthesis of polyamides and other functional polymers. This has led to investigations into its use in creating biodegradable materials for packaging and biomedical applications.
The structural versatility of dioxopyrrolidine-containing compounds has also made them attractive for use in catalysis. Researchers have reported that certain derivatives of 5-(2,5-dioxopyrrolidin-1-yl)pentanoic acid can act as organocatalysts in asymmetric synthesis reactions. These findings underscore the compound's potential to contribute to green chemistry initiatives by enabling more efficient and environmentally friendly synthetic processes.
From an analytical standpoint, the characterization of 5-(2,5-dioxopyrrolidin-1-yl)pentanoic acid has been achieved through various spectroscopic techniques. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy have been employed to confirm its molecular structure and purity. These analyses have provided critical insights into the compound's stability and reactivity under different conditions.
Looking ahead, ongoing research continues to explore new avenues for the utilization of dioxopyrrolidine-containing compounds like 5-(2,5-dioxopyrrolidin-1-yl)pentanoic acid. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield novel applications in areas such as personalized medicine and sustainable materials production.
In conclusion, 5-(2,5-dioxopyrrolidin-1-yl)pentanoic acid stands as a testament to the creativity and innovation within modern chemistry. Its unique structure and diverse applications position it as a key player in advancing both scientific research and industrial development.
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